4-Oxoazetidine-2-sulfinyl chloride
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Overview
Description
4-Oxoazetidine-2-sulfinyl chloride is a chemical compound with the molecular formula C3H4ClNO2S It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features both sulfinyl and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoazetidine-2-sulfinyl chloride typically involves the reaction of azetidine derivatives with sulfinyl chloride reagents. One common method includes the use of 4-oxoazetidine-2-carbaldehydes as starting materials, which undergo a series of reactions to introduce the sulfinyl chloride group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 4-Oxoazetidine-2-sulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted azetidine derivatives .
Scientific Research Applications
4-Oxoazetidine-2-sulfinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxoazetidine-2-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-Oxoazetidine-2-carbaldehyde: A precursor in the synthesis of 4-Oxoazetidine-2-sulfinyl chloride, known for its dual reactivity as both a protected α-amino aldehyde and a masked β-amino acid.
Sulfonimidates: These compounds share the sulfinyl functional group and are used in similar synthetic applications.
β-Lactams: Structurally related to azetidines, β-lactams are widely studied for their antibiotic properties.
Uniqueness: this compound is unique due to its combination of the azetidine ring with sulfinyl and carbonyl groups, providing a versatile platform for chemical modifications and applications in various fields of research .
Properties
CAS No. |
803724-11-0 |
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Molecular Formula |
C3H4ClNO2S |
Molecular Weight |
153.59 g/mol |
IUPAC Name |
4-oxoazetidine-2-sulfinyl chloride |
InChI |
InChI=1S/C3H4ClNO2S/c4-8(7)3-1-2(6)5-3/h3H,1H2,(H,5,6) |
InChI Key |
KDXFMMHNGFNJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)S(=O)Cl |
Origin of Product |
United States |
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